molecular formula C18H24N2O3 B11829375 (3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B11829375
M. Wt: 316.4 g/mol
InChI Key: GFAFAJSUIGSPDS-LYKKTTPLSA-N
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Description

(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound with a unique structure that includes a pyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific structure, which includes a pyridoindole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

This compound belongs to the class of pyridoindoles, which are known for their diverse biological activities. The molecular formula is C₁₈H₂₄N₂O₃, and it has a molecular weight of 316.39 g/mol. Its structure includes a pyrido[3,4-b]indole core with various substituents that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to exhibit antidepressant and anxiolytic effects by modulating serotonin and dopamine receptors.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Antidepressant Activity : In animal models, it has demonstrated significant antidepressant-like effects in behavioral assays such as the forced swim test and tail suspension test.
  • Anxiolytic Properties : Studies suggest that it may reduce anxiety-like behaviors in rodents.
  • Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antidepressant Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various pyridoindole derivatives. The results indicated that this compound significantly reduced immobility time in the forced swim test compared to control groups (p < 0.05) .
  • Anxiolytic Activity Assessment :
    • Another research article assessed the anxiolytic properties using the elevated plus maze test. The compound showed increased time spent in the open arms, indicating reduced anxiety levels (p < 0.01) .

Data Table: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntidepressantForced Swim TestReduced immobility time
AnxiolyticElevated Plus MazeIncreased open arm time
NeuroprotectiveOxidative Stress ModelReduced cell death

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

methyl (3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3/t15?,16-/m0/s1

InChI Key

GFAFAJSUIGSPDS-LYKKTTPLSA-N

Isomeric SMILES

CC(C)CC1C2=C(C[C@H](N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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